(3-Chloropyrazin-2-yl)methanamine
Overview
Description
“(3-Chloropyrazin-2-yl)methanamine” is a chemical compound with the molecular formula C5H6ClN3 .
Synthesis Analysis
The synthesis of “(3-Chloropyrazin-2-yl)methanamine” involves a reduction reaction of 3-chloropyrazine-2-carbonitrile in acetic acid, catalyzed by Raney Nickel . The reaction occurs in two stages: first, 2-chloro-3-cyanopyrazine reacts with hydrogen in water under specific conditions; second, the product reacts with hydrogen chloride in diethyl ether and ethyl acetate .Molecular Structure Analysis
The molecular structure of “(3-Chloropyrazin-2-yl)methanamine” can be represented by the InChI code1S/C5H6ClN3.ClH/c6-5-4(3-7)8-1-2-9-5;/h1-2H,3,7H2;1H
. Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of “(3-Chloropyrazin-2-yl)methanamine” is the reduction of 3-chloropyrazine-2-carbonitrile . This reaction is facilitated by the presence of Raney Nickel, a catalyst .Physical And Chemical Properties Analysis
“(3-Chloropyrazin-2-yl)methanamine” has a molecular weight of 180.04 . It is a solid at room temperature .Scientific Research Applications
Iron(III) Complexes for Cellular Imaging and Photocytotoxicity
- Research Application : Iron(III) complexes, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, demonstrate potent photocytotoxic properties. These complexes are used for cellular imaging and show remarkable photocytotoxicity in red light, offering potential applications in targeted cancer therapy (Basu et al., 2014).
Enantioselective Iso-Pictet-Spengler Reactions
- Research Application : The compound is used in asymmetric iso-Pictet-Spengler reactions. This process is significant in creating indole core structures that are less explored in medicinal chemistry, indicating its potential in drug development (Schönherr & Leighton, 2012).
Schiff Bases Synthesis for Anticonvulsant Agents
- Research Application : Schiff bases of 3-aminomethyl pyridine, related to (3-Chloropyrazin-2-yl)methanamine, have been synthesized and screened for anticonvulsant activity. This highlights the compound's role in developing potential therapeutic agents (Pandey & Srivastava, 2011).
Microwave Assisted Synthesis of Pharmaceutical Derivatives
- Research Application : The compound has been used in the microwave-assisted synthesis of pharmaceutical derivatives, particularly pyrazole compounds, showcasing its utility in efficient and scalable drug synthesis processes (Sharma & Sharma, 2014).
Novel 1,3-Dithiolane Compound Synthesis
- Research Application : A novel 1,3-Dithiolane compound related to (3-Chloropyrazin-2-yl)methanamine has been synthesized, demonstrating the compound's utility in creating new chemical structures with potential applications in various fields (Zhai, 2014).
Safety And Hazards
properties
IUPAC Name |
(3-chloropyrazin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-4(3-7)8-1-2-9-5/h1-2H,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODCTQRYFHFTPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363787 | |
Record name | (3-chloropyrazin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropyrazin-2-yl)methanamine | |
CAS RN |
771581-15-8 | |
Record name | (3-chloropyrazin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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